molecular formula C10H13N3O4 B8342860 Diethyl 6-aminopyrimidine-2,4-dicarboxylate

Diethyl 6-aminopyrimidine-2,4-dicarboxylate

Cat. No. B8342860
M. Wt: 239.23 g/mol
InChI Key: RGXXKLJVNHUSGF-UHFFFAOYSA-N
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Patent
US09006249B2

Procedure details

To a stirred solution of triethyl 1,3,5-triazine-2,4,6-tricarboxylate (J. Org. Chem. 59, 4950, 1994) (2.02 g, 6.80 mmol.) in DMF (15 mL) is added 1-aminoethaniminium chloride (1.29 g, 13.60 mmol). After the addition, the mixture is heated at 100° C. for 18 hours then the mixture is extracted three times with ethyl acetate. The combined organic layers are washed with water and brine then is dried over magnesium sulfate. The solvent is removed under reduced pressure and the residue is purified by flash chromatography (heptane/ethyl acetate=3:1) to give diethyl 6-aminopyrimidine-2,4-dicarboxylate; HPLC Retention time 0.89 minutes (condition C); MS 240.3 (M+1).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N:5][C:4]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:3][C:2]=1[C:17](OCC)=O.[Cl-].NC(=[NH2+])C>CN(C=O)C>[NH2:1][C:2]1[N:3]=[C:4]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:5]=[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
N1=C(N=C(N=C1C(=O)OCC)C(=O)OCC)C(=O)OCC
Name
Quantity
1.29 g
Type
reactant
Smiles
[Cl-].NC(C)=[NH2+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers are washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography (heptane/ethyl acetate=3:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC(=N1)C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.